molecular formula C18H14N2O2S2 B8458296 Imidazo[2,1-b]thiazole,5-[4-(methylsulfonyl)phenyl]-6-phenyl- CAS No. 180696-12-2

Imidazo[2,1-b]thiazole,5-[4-(methylsulfonyl)phenyl]-6-phenyl-

Cat. No. B8458296
CAS RN: 180696-12-2
M. Wt: 354.4 g/mol
InChI Key: LLCRQHGZDKIAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[2,1-b]thiazole,5-[4-(methylsulfonyl)phenyl]-6-phenyl- is a useful research compound. Its molecular formula is C18H14N2O2S2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[2,1-b]thiazole,5-[4-(methylsulfonyl)phenyl]-6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[2,1-b]thiazole,5-[4-(methylsulfonyl)phenyl]-6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

180696-12-2

Molecular Formula

C18H14N2O2S2

Molecular Weight

354.4 g/mol

IUPAC Name

5-(4-methylsulfonylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H14N2O2S2/c1-24(21,22)15-9-7-14(8-10-15)17-16(13-5-3-2-4-6-13)19-18-20(17)11-12-23-18/h2-12H,1H3

InChI Key

LLCRQHGZDKIAJY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=C3N2C=CS3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the bromoketone of step 3 (2.26 g, 6.4 mmol) and 2-aminothiazole (964 mg, 9.6 mmol) in EtOH (45 mL) was heated to reflux for 18 h. Aqueous NaHCO3 was added to the cooled mixture and the mixture was extracted with Et2O. The Et2O extracts were washed with brine, dried over MgSO4, filtered and concentrated to an oil. Chromatography of the oil on silica gel (eluted with 60 % EtOAc/hexane) gave 1 g (44%) of the title compound: m.p. 190°-192° C. Anal. calcd for C18H14N2O2S2 : C, 61.00; H, 3.98; N, 7.90. Found: C, 60.31; H, 3.96; N, 7.68. 1H NMR (CD3COCD3): δ3.20 (s, 3H), 7.20-7.34 (m, 4H), 7.58-7.61 (m, 2H), 7.77-7.83 (m, 3H), 8.03-8.06 (m, 2H).
Name
bromoketone
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
964 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

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